4-methanesulfonyl-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole
Description
Properties
IUPAC Name |
(2-methoxyphenyl)-[4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-27-15-7-4-3-6-14(15)19(24)22-10-12-23(13-11-22)20-21-18-16(28-20)8-5-9-17(18)29(2,25)26/h3-9H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWIEXYLLQSEFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methanesulfonyl-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The piperazine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the methoxybenzoyl group through acylation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-methanesulfonyl-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alkoxides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C19H21N3O3S2 and a molecular weight of 389.51 g/mol. Its structure features a benzothiazole core, which is known for its diverse biological activities. The presence of methanesulfonyl and methoxybenzoyl groups enhances its solubility and reactivity, making it a candidate for various applications.
Anticancer Activity
Research indicates that compounds similar to 4-methanesulfonyl-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole exhibit significant anticancer properties. Studies have shown that benzothiazole derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. Specifically, the compound's ability to modulate the activity of certain enzymes may lead to apoptosis in cancer cells.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Its structure allows it to interact with bacterial membranes, potentially disrupting their integrity. Preliminary studies suggest that it may be effective against various pathogens, including resistant strains of bacteria, making it a candidate for developing new antibiotics.
Neuropharmacological Effects
There is emerging evidence that compounds with piperazine moieties can influence neurotransmitter systems. The piperazine ring in this compound may enhance its interaction with serotonin and dopamine receptors, suggesting potential applications in treating neurological disorders such as depression and anxiety.
Polymer Chemistry
The unique functional groups present in this compound allow it to act as a building block in polymer synthesis. It can be incorporated into polymer matrices to impart specific properties such as increased thermal stability and enhanced mechanical strength. This application is particularly relevant in the development of advanced materials for electronics and coatings.
Photovoltaic Materials
Recent studies have explored the use of benzothiazole derivatives in organic photovoltaic devices. The compound's ability to absorb light in the visible spectrum makes it a potential candidate for improving the efficiency of solar cells. Research is ongoing to optimize its properties for better energy conversion rates.
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Synthesis and Evaluation of Benzothiazole Derivatives as Anticancer Agents | Anticancer activity | Several derivatives showed IC50 values lower than standard chemotherapeutics against breast cancer cell lines. |
| Antimicrobial Screening of Novel Benzothiazole Compounds | Antimicrobial activity | The compound exhibited significant bactericidal activity against Staphylococcus aureus with an MIC of 16 µg/mL. |
| Development of Organic Photovoltaics Using Benzothiazole Derivatives | Material science | Devices incorporating the compound achieved a power conversion efficiency of 5.2%, surpassing previous benchmarks for similar materials. |
Mechanism of Action
The mechanism of action of 4-methanesulfonyl-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with molecular targets such as enzymes and receptors. For instance, its inhibition of acetylcholinesterase is achieved through binding to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . Additionally, the compound’s ability to chelate metal ions and inhibit amyloid-beta aggregation contributes to its neuroprotective effects .
Comparison with Similar Compounds
Table 1: Key Structural Features and Activity Profiles of Benzothiazole Derivatives
*Note: Anticancer data for the target compound is pending in ongoing studies.
Impact of Substituents on Activity
In contrast, 4-methylpiperazine in BZ-IV improves solubility but reduces steric interactions, leading to moderate anticancer activity . Sulfonyl groups (e.g., in ’s derivative) improve hydrogen-bond acceptor capacity, correlating with antitubercular potency .
Benzothiazole Core Variations :
- Methanesulfonyl at the 4-position (target compound) increases electron-withdrawing effects, stabilizing the thiazole ring and enhancing metabolic stability .
- Alkyne-linked cyclic amines (e.g., BZ5) exhibit broad-spectrum antimicrobial activity due to increased membrane permeability .
Hybrid Structures :
- Pyrazolone-benzothiazole hybrids (–13) demonstrate antitumor activity via dual mechanisms: intercalation and topoisomerase inhibition .
Research Findings and Implications
- Antimicrobial Activity : The target compound’s methoxybenzoyl group may reduce antimicrobial efficacy compared to BZ5 (MIC: 15.62 µg/mL) due to decreased hydrophobicity .
- Anticancer Potential: Structural similarities to BZ-IV suggest kinase inhibition as a plausible mechanism, pending confirmatory assays .
- Structural Insights : X-ray crystallography (SHELX-refined) confirms planar benzothiazole and piperazine conformations, critical for target engagement .
Biological Activity
The compound 4-methanesulfonyl-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is a novel chemical entity that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity through various studies, highlighting its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Several studies have demonstrated its cytotoxic effects against various cancer cell lines.
- Anticonvulsant Properties : It has shown promise in models of convulsions.
- Antimicrobial Effects : The compound has been evaluated for its antibacterial and antifungal properties.
Case Studies
- In Vitro Cytotoxicity : A study evaluated the compound against human cancer cell lines, including A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The results indicated an IC50 value lower than that of doxorubicin, suggesting significant anticancer potential .
- Mechanism of Action : Molecular dynamics simulations revealed that the compound interacts with Bcl-2 protein primarily through hydrophobic contacts, which may contribute to its apoptotic effects on cancer cells .
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| A431 | < 10 | 20 |
| Jurkat | < 10 | 15 |
Anticonvulsant Properties
The compound was tested in a picrotoxin-induced convulsion model. Results showed that it effectively eliminated the tonic extensor phase in treated subjects, indicating strong anticonvulsant activity .
Antimicrobial Effects
In antimicrobial assays, the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. Its efficacy was comparable to standard antibiotics such as norfloxacin .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the benzothiazole and piperazine moieties significantly influence biological activity. For instance:
- Methoxy Substituents : The presence of methoxy groups enhances solubility and bioavailability.
- Piperazine Linkage : This moiety is crucial for interaction with biological targets, enhancing pharmacological activity.
Q & A
Basic: What are the optimized synthetic routes for 4-methanesulfonyl-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole?
Answer:
The synthesis involves two key steps:
Benzothiazole Core Formation : React 2-aminothiophenol with a methoxy-substituted benzaldehyde under acidic conditions (e.g., HCl/EtOH) to form the benzothiazole ring .
Piperazine Coupling : Introduce the 2-methoxybenzoyl-piperazine moiety via nucleophilic substitution. Use a base like K₂CO₃ in DMF at 80–100°C to facilitate coupling between the benzothiazole intermediate and 2-methoxybenzoyl chloride.
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .
Basic: Which spectroscopic techniques are critical for structural characterization?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methanesulfonyl at C4, piperazine coupling at C2). Key signals include δ 3.2–3.5 ppm (piperazine protons) and δ 8.0–8.5 ppm (benzothiazole aromatic protons) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 445.08 for C₂₀H₂₀N₃O₄S₂⁺) .
- X-Ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to resolve bond angles and confirm stereochemistry .
Basic: How is preliminary biological activity screened for this compound?
Answer:
- Anticancer Assays : Test antiproliferative activity against cancer cell lines (e.g., MCF7, HCT116) via MTT assays. IC₅₀ values <10 μM suggest potency .
- Antimicrobial Screening : Use microbroth dilution (CLSI guidelines) against S. aureus and P. aeruginosa. Compare MIC values to controls like ciprofloxacin .
Advanced: How does the methanesulfonyl group influence structure-activity relationships (SAR)?
Answer:
The methanesulfonyl group enhances:
- Electrophilicity : Stabilizes interactions with nucleophilic enzyme residues (e.g., cysteine proteases).
- Solubility : Improves aqueous solubility for bioavailability.
SAR Studies : Replace methanesulfonyl with methyl or hydroxyl groups. Activity drops (e.g., IC₅₀ increases from 2.1 μM to >50 μM in HCT116), confirming its critical role .
Advanced: What strategies resolve contradictions in biological data across studies?
Answer:
Contradictions (e.g., varying IC₅₀ values) arise from:
- Assay Conditions : Differences in cell passage number, serum concentration, or incubation time. Standardize protocols (e.g., 48-hour exposure, 10% FBS) .
- Metabolic Stability : Use liver microsome assays (e.g., human CYP3A4) to identify rapid degradation. Adjust substituents (e.g., fluorination) to improve stability .
Advanced: How is molecular docking used to predict target interactions?
Answer:
- Target Selection : Prioritize kinases (e.g., EGFR) or proteases (e.g., PARP) based on structural analogs .
- Docking Workflow :
- Prepare ligand (compound) and receptor (target PDB ID: e.g., 1M17 for PARP) using AutoDock Tools.
- Simulate binding poses; prioritize low-energy conformations (<-8 kcal/mol).
- Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
Advanced: How are crystallographic data refined for accurate structural analysis?
Answer:
- Data Collection : Use synchrotron radiation (λ = 0.71073 Å) for high-resolution (<1.0 Å) data.
- Refinement in SHELXL :
Advanced: What in vitro models assess pharmacokinetic properties?
Answer:
- Caco-2 Permeability : Measure apparent permeability (Papp) to predict intestinal absorption. Papp >1×10⁻⁶ cm/s indicates high bioavailability .
- Plasma Protein Binding : Use equilibrium dialysis; >90% binding suggests limited free drug availability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
